

In-depth Technical Guide: (R)-tert-Butyl 3-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-tert-Butyl 3-aminoazepane-1-carboxylate

Cat. No.: B588431

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl 3-aminoazepane-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a key building block, its rigid, seven-membered azepane core, combined with a strategically placed primary amine and a readily cleavable Boc-protecting group, offers synthetic versatility for the construction of complex molecular architectures. This guide provides a comprehensive overview of commercial suppliers, detailed quantitative data, and an exemplary experimental protocol for the synthesis of this valuable intermediate, designed to support its application in drug discovery and process development.

Commercial Suppliers and Quantitative Data

The procurement of high-quality starting materials is paramount for reproducible and successful research outcomes. Several commercial suppliers offer **(R)-tert-Butyl 3-aminoazepane-1-carboxylate**, with variations in purity, available quantities, and other specifications. The following table summarizes key information from a selection of vendors to facilitate informed sourcing decisions.

Supplier	Catalog Number	CAS Number	Purity	Enantiomeric Excess (ee)	Appearance
Sigma-Aldrich	ChemScene-CS-0079836	1032684-85-7	≥97%	Not Specified	Liquid
BLD Pharm	BD138682	1032684-85-7	≥98% (HPLC)	Not Specified	Not Specified
Chem-Impex	29170	1032684-85-7	≥95% (NMR)	Not Specified	Yellow liquid
Leap Chem	L1032684857	1032684-85-7	99%	Not Specified	Powder or liquid
AchemBlock	Q-8628	1032684-85-7	97%	>98%	Not Specified

Experimental Protocols: Chemoenzymatic Synthesis

Recent advancements in biocatalysis have enabled more sustainable and highly selective synthetic routes to chiral amines. The following protocol details a chemoenzymatic approach for the asymmetric synthesis of **(R)-tert-Butyl 3-aminoazepane-1-carboxylate** from its corresponding ketone precursor, tert-butyl 3-oxoazepane-1-carboxylate. This method leverages the high stereoselectivity of amine dehydrogenases (AmDH) or reductive aminases (RedAm).

3.1. Materials and Reagents

- tert-Butyl 3-oxoazepane-1-carboxylate
- Ammonium chloride (NH₄Cl)
- Potassium phosphate buffer (1 M, pH 7.5)
- Amine dehydrogenase (AmDH) or Reductive Aminase (RedAm)
- NADP⁺ or NAD⁺

- Glucose Dehydrogenase (GDH)
- D-Glucose
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4)
- Deionized water
- Standard laboratory glassware and equipment (magnetic stirrer, pH meter, separatory funnel, rotary evaporator)
- Analytical instrumentation (HPLC with a chiral column, NMR spectrometer, Mass Spectrometer)

3.2. Reaction Procedure

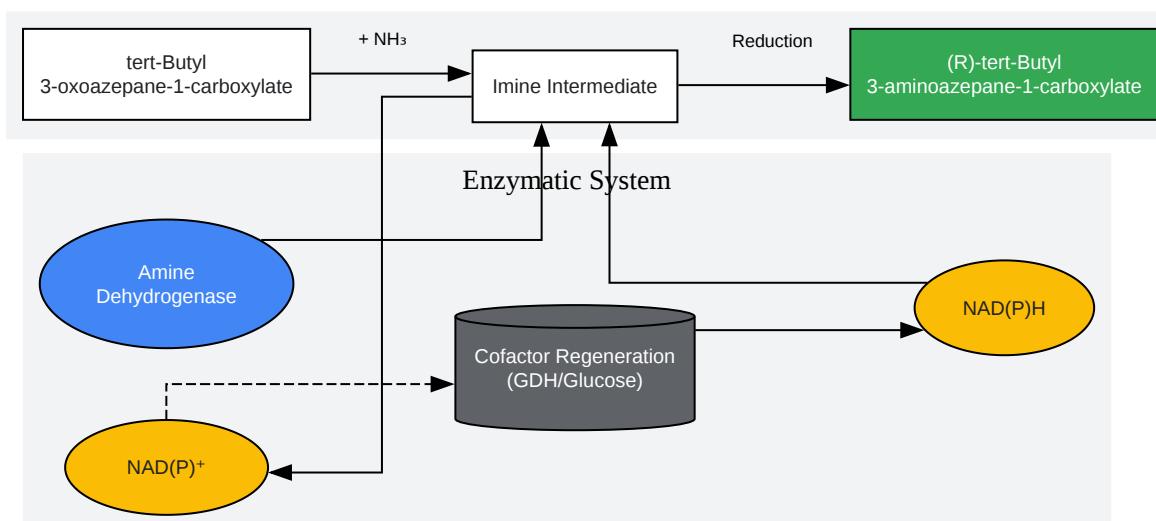
- Reaction Buffer Preparation: In a suitable reaction vessel, prepare a 100 mM potassium phosphate buffer solution with a final pH of 7.5.
- Reagent Dissolution: To the buffer solution, add tert-butyl 3-oxoazepane-1-carboxylate to a final concentration of 10 mM. Add ammonium chloride to a final concentration of 1.5 M.
- Cofactor and Regeneration System: Add NADP^+ to a final concentration of 1 mM. For cofactor regeneration, add D-glucose to a final concentration of 120 mM and glucose dehydrogenase to a final activity of 5 U/mL.
- Enzyme Addition: Initiate the reaction by adding the amine dehydrogenase or reductive aminase to a final concentration of 2 mg/mL.
- Incubation: Stir the reaction mixture at 30°C. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC to determine the conversion of the ketone starting material.
- Reaction Quench and Work-up: Upon completion, terminate the reaction by adding an equal volume of ethyl acetate.

- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with equal volumes of ethyl acetate.
- Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure **(R)-tert-Butyl 3-aminoazepane-1-carboxylate**.
- Analysis: Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity. Determine the enantiomeric excess by chiral HPLC analysis.

Workflow and Pathway Visualizations

4.1. Chemoenzymatic Synthesis Workflow

The following diagram illustrates the key steps and components involved in the chemoenzymatic synthesis of **(R)-tert-Butyl 3-aminoazepane-1-carboxylate**.

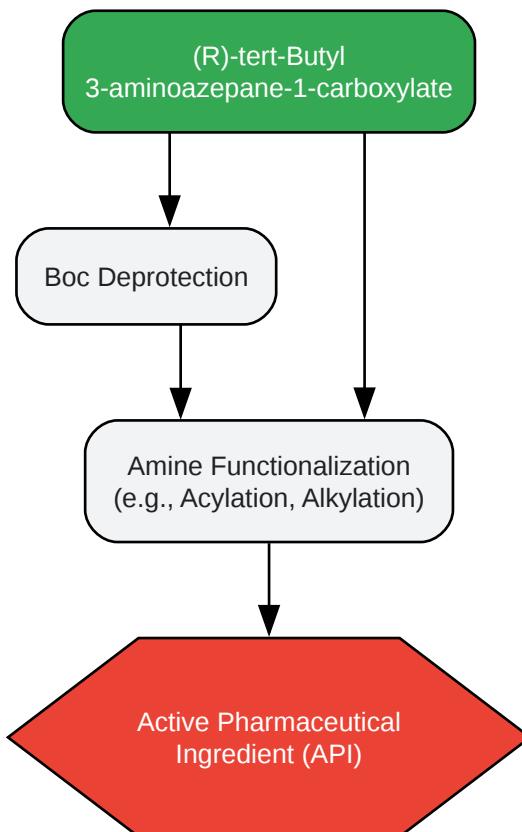


[Click to download full resolution via product page](#)

Caption: Chemoenzymatic synthesis workflow.

4.2. Logical Relationship in Drug Development

The utility of **(R)-tert-Butyl 3-aminoazepane-1-carboxylate** lies in its role as a versatile intermediate for the synthesis of more complex and potentially therapeutic molecules.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [In-depth Technical Guide: (R)-tert-Butyl 3-aminoazepane-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b588431#commercial-suppliers-of-r-tert-butyl-3-aminoazepane-1-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com